2-(Benzyloxy)-5-bromo-4-methylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-methyl-2-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-10-7-13(15-8-12(10)14)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUZAUDQWAGJKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 2-(Benzyloxy)-5-bromo-4-methylpyridine: A Versatile Building Block in Modern Medicinal Chemistry
Executive Summary: 2-(Benzyloxy)-5-bromo-4-methylpyridine is a strategically functionalized heterocyclic compound that serves as a high-value intermediate in medicinal chemistry. Its structure, featuring a pyridine core, a reactive bromo group for molecular diversification, and a benzyloxy moiety, makes it an exemplary building block for the synthesis of complex pharmaceutical agents. This guide elucidates the compound's physicochemical properties, synthesis, chemical reactivity, and its pivotal role in constructing molecules for targeted therapies, with a particular focus on its application in the development of Potassium-Competitive Acid Blockers (P-CABs) and other bioactive compounds.
Introduction to Substituted Pyridines in Drug Discovery
The pyridine ring is a quintessential "privileged scaffold" in medicinal chemistry, renowned for its presence in a vast array of FDA-approved drugs and natural products. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone of modern drug design. Substituted pyridines are integral to drugs targeting a wide spectrum of diseases, including cancer, microbial infections, and neurological disorders.[1][2]
Within this critical class of compounds, 2-(Benzyloxy)-5-bromo-4-methylpyridine emerges as a particularly useful synthetic intermediate.[3] Its architecture is tailored for versatility:
-
Pyridine Core: Provides a stable, aromatic framework with a nitrogen atom that can modulate basicity and serve as a key interaction point with biological targets.
-
Bromo Group (C5-position): Functions as an exceptionally versatile chemical handle. It is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of diverse molecular fragments to explore structure-activity relationships (SAR).[4]
-
Benzyloxy Group (C2-position): This benzyl ether can serve dual purposes. It can act as a stable protecting group for a 2-pyridone tautomer or be an integral part of the final pharmacophore, contributing to binding interactions through its aromatic ring.
-
Methyl Group (C4-position): Provides steric bulk and can influence the electronic nature of the pyridine ring, fine-tuning the molecule's overall properties.
This combination of features makes 2-(Benzyloxy)-5-bromo-4-methylpyridine a powerful tool for medicinal chemists aiming to accelerate drug discovery programs.[1]
Physicochemical Properties and Synthesis
A thorough understanding of the compound's physical properties and a reliable synthetic route are foundational for its effective use.
| Property | Value | Reference |
| CAS Number | 847349-87-5 | [5] |
| Molecular Formula | C₁₃H₁₂BrNO | [5] |
| Molecular Weight | 278.14 g/mol | [5] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 148-151 °C | [5] |
| Purity | ≥97% (Typical) | [1] |
Synthesis Strategy
The synthesis of polysubstituted pyridines like 2-(Benzyloxy)-5-bromo-4-methylpyridine requires a multi-step approach that carefully controls the regioselectivity of each functionalization. A plausible and common strategy begins with a more readily available precursor, such as 2-amino-4-methylpyridine, and proceeds through a sequence of protection, bromination, and functional group interconversion. This controlled, step-wise approach is essential to avoid the formation of undesired isomers, which can be difficult to separate and reduce the overall yield.[6]
Caption: Proposed Synthetic Workflow for 2-(Benzyloxy)-5-bromo-4-methylpyridine.
Exemplary Synthesis Protocol
Causality and Self-Validation: This protocol is designed as a self-validating system. Each step's success is predicated on the previous one. The choice of reagents is critical: Sodium nitrite in acidic solution reliably converts the primary amine to a diazonium salt, which is hydrolyzed in situ to the hydroxyl group. The use of a strong base like sodium hydride in the subsequent step ensures complete deprotonation of the less acidic pyridinol, driving the Williamson ether synthesis to completion. Finally, using N-bromosuccinimide (NBS) allows for a more controlled and regioselective bromination compared to harsher reagents like liquid bromine.[7]
Step 1: Synthesis of 2-Hydroxy-4-methylpyridine from 2-Amino-4-methylpyridine
-
To a stirred solution of concentrated sulfuric acid in water, cool to 0-5 °C.
-
Slowly add 2-amino-4-methylpyridine (1.0 eq) while maintaining the temperature below 10 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 70-80 °C until nitrogen evolution ceases.
-
Cool the reaction mixture and neutralize carefully with a strong base (e.g., NaOH) to precipitate the product.
-
Filter, wash with cold water, and dry to yield 2-hydroxy-4-methylpyridine.
Step 2: Synthesis of 2-(Benzyloxy)-4-methylpyridine
-
Suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Add a solution of 2-hydroxy-4-methylpyridine (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution stops.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.
Step 3: Synthesis of 2-(Benzyloxy)-5-bromo-4-methylpyridine
-
Dissolve 2-(benzyloxy)-4-methylpyridine (1.0 eq) in acetic acid.
-
Add N-bromosuccinimide (NBS) (1.05 eq) in portions at room temperature.
-
Stir the mixture for several hours until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the residue by recrystallization or column chromatography to obtain the final product.
Chemical Reactivity and Applications in Synthesis
The synthetic utility of 2-(Benzyloxy)-5-bromo-4-methylpyridine is derived from the distinct reactivity of its functional groups, allowing for sequential and targeted modifications.
Caption: Reactivity and Derivatization Pathways of the Core Building Block.
The bromine atom at the C5 position is the primary site for diversification. It is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery.[4]
-
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids to form C-C bonds, creating biaryl structures common in kinase inhibitors.[2]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing basic centers crucial for solubility and target engagement.[8]
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, useful as linkers or precursors for other functional groups.[9]
This capacity for diversification allows chemists to rapidly generate libraries of analogues from a single, advanced intermediate, significantly accelerating the process of lead identification and optimization.
Case Study: A Key Intermediate for Potassium-Competitive Acid Blockers (P-CABs)
A prominent application for pyridine-based intermediates is in the synthesis of Potassium-Competitive Acid Blockers (P-CABs), a newer class of drugs for treating acid-related disorders like gastroesophageal reflux disease (GERD).[10][11] P-CABs such as Tegoprazan and Vonoprazan offer advantages over traditional proton pump inhibitors (PPIs), including a more rapid onset of action and dosing flexibility.[12][13][14]
Mechanism of P-CABs: These drugs function by reversibly inhibiting the gastric H+/K+-ATPase (proton pump) by competing with potassium ions.[15] This ionic, competitive binding contrasts with the covalent, irreversible inhibition by PPIs, leading to faster and more consistent acid suppression.[10][16]
The molecular architecture of many P-CABs features a core heterocyclic system linked to a substituted pyridine or a similar aromatic moiety. 2-(Benzyloxy)-5-bromo-4-methylpyridine represents an ideal precursor for the pyridine portion of such molecules. Through cross-coupling reactions at the bromo position, it can be linked to the core scaffold of a developing drug candidate.
Caption: Role of Pyridine Building Blocks in the P-CAB Discovery Workflow.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a robust, self-validating method for diversifying the core scaffold, a critical step in any medicinal chemistry campaign.
Objective: To synthesize 2-(Benzyloxy)-5-(4-methoxyphenyl)-4-methylpyridine.
Causality and Rationale:
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄) is used to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
-
Base: An aqueous base (e.g., Na₂CO₃) is required to activate the boronic acid for the transmetalation step.
-
Solvent System: A biphasic solvent system like Toluene/Ethanol/Water allows all components—the organic-soluble pyridine, the base, and the catalyst—to interact effectively at the interface.
Materials:
-
2-(Benzyloxy)-5-bromo-4-methylpyridine (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium Carbonate (2.0 eq)
-
Toluene, Ethanol, and Water
Step-by-Step Procedure:
-
To a round-bottom flask, add 2-(Benzyloxy)-5-bromo-4-methylpyridine, 4-methoxyphenylboronic acid, and sodium carbonate.
-
Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Add the solvent mixture (e.g., Toluene:Ethanol:Water in a 4:1:1 ratio).
-
Add the palladium catalyst, Pd(PPh₃)₄, to the mixture.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion and Future Outlook
2-(Benzyloxy)-5-bromo-4-methylpyridine is more than a simple chemical; it is a strategically designed tool for medicinal chemists. Its pre-installed functional handles provide a direct route for rapid library synthesis and deep exploration of structure-activity relationships. Its demonstrated utility as a precursor for complex scaffolds, such as those found in modern P-CABs, underscores its importance.[11][17] The continued application of this and similar versatile building blocks will undoubtedly fuel the discovery of next-generation therapeutics to address unmet medical needs across various disease areas.[1]
References
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Chey, W. D., et al. (2022). Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders. American Journal of Gastroenterology. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Tegoprazan. PubChem Compound Database. Retrieved January 28, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Amino-5-bromo-4-methylpyridine. PubChem Compound Database. Retrieved January 28, 2026, from [Link]
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ComWin. (n.d.). Tegoprazan Intermediate 1-benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid. Retrieved January 28, 2026, from [Link]
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Frontiers in Pharmacology. (2025). Potassium-competitive acid blockers and advances in the management of patients with acid-related diseases: a narrative review. Retrieved January 28, 2026, from [Link]
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ResearchGate. (n.d.). Coupling outcomes for pyridines. Retrieved January 28, 2026, from [Link]
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ResearchGate. (2026). Potassium-Competitive Acid Blockers (P-CABs): Are They Finally Ready for Prime Time in Acid-Related Disease?. Retrieved January 28, 2026, from [Link]
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National Center for Biotechnology Information. (2018). Tegoprazan, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility. Journal of Pharmacology and Experimental Therapeutics. Retrieved January 28, 2026, from [Link]
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National Center for Biotechnology Information. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. Retrieved January 28, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). tegoprazan. PubChem Compound Database. Retrieved January 28, 2026, from [Link]
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Patsnap. (n.d.). Synthesis method of 2-(2-amino-5-bromobenzoyl)pyridine. Retrieved January 28, 2026, from [Link]
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YouTube. (2024). Integrating Potassium-Competitive Acid Blockers into Clinical Practice. American Gastroenterological Association. Retrieved January 28, 2026, from [Link]
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Medscape. (n.d.). Exploring Potassium Competitive Acid Blockers (PCABs) as a Mechanism in Acid-Related GI Diseases. Retrieved January 28, 2026, from [Link]
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National Center for Biotechnology Information. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved January 28, 2026, from [Link]
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University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton. Retrieved January 28, 2026, from [Link]
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MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Retrieved January 28, 2026, from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Substituted Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
Substituted bromopyridines are a cornerstone in modern medicinal chemistry, serving as versatile scaffolds and key intermediates in the synthesis of a vast array of pharmacologically active agents.[1][2] Their utility stems from the pyridine ring, a common motif in therapeutic drugs, combined with a strategically placed bromine atom that acts as a synthetic handle for diversification through various cross-coupling reactions.[1][3] However, the success of a drug candidate is not solely dependent on its ability to interact with a biological target. Its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is critically governed by a set of fundamental physicochemical properties.[4][]
This guide provides an in-depth exploration of the core physicochemical properties of substituted bromopyridines, focusing on how the identity and position of substituents allow for the fine-tuning of these characteristics. Understanding these structure-property relationships is paramount for the rational design of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles.
The Unsubstituted Bromopyridine Core: A Comparative Overview
The journey into understanding substituted bromopyridines begins with the parent isomers: 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine. The position of the bromine atom relative to the ring nitrogen fundamentally influences the electronic distribution and, consequently, the intrinsic properties of the molecule.
The bromine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. However, it also possesses lone pairs of electrons that can participate in resonance, a donating effect. The interplay of these electronic effects varies with the isomer, setting a different baseline for any additional substitutions.
| Property | 2-Bromopyridine | 3-Bromopyridine | 4-Bromopyridine Hydrochloride |
| Molecular Formula | C₅H₄BrN | C₅H₄BrN | C₅H₅BrClN |
| Molecular Weight | 158.00 g/mol [6][7] | 158.00 g/mol [6] | 194.46 g/mol [8] |
| Appearance | Colorless liquid[7] | Colorless liquid[9] | Crystals |
| Boiling Point | 192-194 °C[6] | 173 °C[6][9] | N/A |
| Melting Point | N/A | -27 °C[9] | 270 °C (dec.)[8] |
| Density | 1.657 g/mL at 25 °C | 1.64 g/mL at 25 °C[9] | N/A |
| pKa (of conjugate acid) | 0.71[7] | ~2.84 (IUPAC Dataset)[10] | N/A |
The Influence of Substituents on Key Physicochemical Properties
The true power of the bromopyridine scaffold lies in its capacity for modification. The addition of functional groups allows medicinal chemists to systematically modulate the molecule's properties to meet the stringent requirements of a viable drug candidate.
Acidity and Basicity (pKa)
The pKa of the pyridinium ion is a direct measure of the basicity of the pyridine nitrogen.[11] This parameter is critical as it dictates the ionization state of the molecule at physiological pH (approx. 7.4), which in turn affects solubility, membrane permeability, and target binding.
-
Electron-Donating Groups (EDGs) , such as amino (-NH₂) or methoxy (-OCH₃), increase the electron density on the nitrogen atom. This makes the nitrogen more basic and thus raises the pKa of its conjugate acid.[11]
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), decrease the electron density on the nitrogen. This reduces its basicity and lowers the pKa.[11]
The position of the substituent relative to the nitrogen is also crucial. The effect is most pronounced at the ortho and para positions (2-, 4-, and 6-).
Caption: Electronic effects of substituents on pyridine basicity.
Table 2: Estimated pKa Values for Representative Substituted Bromopyridines
| Substituent (R) | Position | Electronic Effect | Estimated pKa of Conjugate Acid |
| -NH₂ | 4 | Strong Donating | 7.0 - 8.0 |
| -OCH₃ | 4 | Donating | 4.5 - 5.5 |
| -CH₃ | 4 | Weak Donating | 4.0 - 5.0 |
| -H (Reference) | - | Neutral | ~2.8 (for 3-isomer) |
| -Cl | 4 | Withdrawing | 1.5 - 2.5 |
| -CN | 4 | Strong Withdrawing | 0.5 - 1.5 |
| -NO₂ | 4 | Strong Withdrawing | < 1.0 |
Note: These are estimated values based on established data for substituted pyridines to illustrate trends. Actual values require experimental determination.[11]
Lipophilicity (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug design.[4][] It profoundly influences absorption, distribution, protein binding, and metabolism.[4] Lipophilicity is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[4]
-
Increasing Lipophilicity: Adding non-polar, hydrocarbon-based substituents (e.g., alkyl, aryl groups) increases the LogP value.
-
Decreasing Lipophilicity: Introducing polar substituents capable of hydrogen bonding (e.g., -OH, -COOH, -NH₂) decreases the LogP value, enhancing hydrophilicity.
For drug candidates, a LogP value in the range of 1-5 is often targeted, though this is highly dependent on the therapeutic target and desired pharmacokinetic profile. A LogP > 5 can lead to poor aqueous solubility, rapid metabolism, and tissue accumulation.[4]
Table 3: Calculated LogP (cLogP) for Representative Substituted 3-Bromopyridines
| Substituent (R) | Position | cLogP (Approximate) | Impact on Lipophilicity |
| -H (Reference) | - | 1.60 | Baseline |
| -CH₃ | 5 | 2.10 | Increased |
| -Cl | 5 | 2.30 | Increased |
| -OCH₃ | 5 | 1.55 | Minimally Changed |
| -OH | 5 | 1.00 | Decreased |
| -NH₂ | 5 | 0.80 | Decreased |
| -COOH | 5 | 1.10 | Decreased (at low pH) |
Note: Values are approximations calculated using standard algorithms to demonstrate trends.
Aqueous Solubility
Adequate aqueous solubility is a prerequisite for oral drug absorption and for the formulation of intravenous dosage forms. Solubility is a complex property influenced by both lipophilicity and the strength of the crystal lattice (related to the melting point).
-
Substituent Effects: Polar groups that can engage in hydrogen bonding with water (-OH, -NH₂, amides) generally enhance solubility.
-
Ionization: The most effective strategy to dramatically increase aqueous solubility is through salt formation. For basic bromopyridines, protonation with an acid (e.g., HCl) creates a charged pyridinium salt, which is significantly more soluble in water than the neutral free base.[12] This is a cornerstone of pharmaceutical formulation.
Melting Point
The melting point of a solid is indicative of the stability of its crystal lattice. In drug development, a higher melting point often correlates with lower solubility due to the higher energy required to break the crystal lattice. Molecular symmetry, planarity, and intermolecular interactions (like hydrogen bonding) all contribute to a higher melting point. The introduction of substituents can disrupt or enhance the crystal packing, thereby altering the melting point.
Table 4: Experimental Melting Points of Substituted Bromopyridines
| Compound | Melting Point (°C) |
| 5-Bromo-2-aminopyridine | 137-139 |
| 2-Bromo-5-hydroxypyridine | 175-179[8] |
| 5-Bromo-2-nitropyridine | 145-147 |
| 3-Bromo-4-methylpyridine | 29-31 |
| 2,6-Dibromopyridine | 111-112[8] |
Experimental Protocols for Physicochemical Characterization
Self-validating protocols are essential for generating trustworthy and reproducible data. The following section outlines standard, field-proven methodologies for determining the key properties discussed.
Protocol: Determination of pKa by Potentiometric Titration
This method measures the pH of a solution as a titrant of known concentration is added, allowing for the precise determination of the pKa.
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
Preparation: Accurately weigh and dissolve the substituted bromopyridine in a known volume of deionized water (or a water/co-solvent mixture if solubility is low) to a final concentration of ~0.01 M.
-
Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
-
Titration: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode. Titrate the solution with a standardized strong acid (e.g., 0.01 M HCl), adding small, precise increments of the titrant.
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) against the volume of titrant added (x-axis). The equivalence point is the point of maximum slope, which can be precisely located by plotting the first or second derivative of the titration curve.
-
Calculation: The pKa is the pH value at the half-equivalence point (i.e., the pH when half the volume of titrant required to reach the equivalence point has been added).
Protocol: Determination of LogP by the Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and water.
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Unlocking the Therapeutic Potential of 2-(Benzyloxy)-5-bromo-4-methylpyridine: A Technical Guide to Target Identification and Validation
Abstract
The pyridine scaffold is a cornerstone in modern medicinal chemistry, integral to a multitude of FDA-approved therapeutics.[1][2] This guide focuses on a specific, yet under-explored derivative, 2-(Benzyloxy)-5-bromo-4-methylpyridine, providing a comprehensive roadmap for researchers and drug development professionals to systematically identify and validate its potential therapeutic targets. In the absence of established biological data for this compound, this document serves as a detailed, experience-driven manual, outlining a logical, multi-pronged approach from computational prediction to rigorous experimental validation. We will delve into the rationale behind experimental choices, provide detailed protocols for key methodologies, and offer a framework for interpreting the resulting data to unlock the therapeutic promise of this intriguing molecule.
Introduction: The Pyridine Privileged Scaffold and the Opportunity of 2-(Benzyloxy)-5-bromo-4-methylpyridine
The pyridine ring is a versatile pharmacophore, owing to its presence in a wide array of biologically active compounds.[1][2] Its ability to engage in various non-covalent interactions, coupled with its synthetic tractability, has led to its incorporation into drugs targeting a broad spectrum of diseases, including cancers, infectious diseases, and neurological disorders.[1][2] The diverse biological activities of pyridine-based drugs underscore the potential of novel derivatives to interact with a range of protein targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels.[2]
2-(Benzyloxy)-5-bromo-4-methylpyridine presents a unique chemical architecture. The 2-benzyloxy group offers a flexible, lipophilic moiety capable of forming key interactions within a protein binding pocket. The bromo and methyl substitutions on the pyridine ring further modulate the electronic and steric properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a systematic approach to deconvolute the biological interactions of this molecule and identify its therapeutic targets.
The Strategic Workflow for Target Identification
A robust target identification strategy for a novel compound with no prior biological characterization should be multi-faceted, integrating computational and experimental approaches to build a strong line of evidence. This workflow is designed to be iterative, with findings from one stage informing the experiments in the next.
Phase 1: In Silico Target Prediction and Hypothesis Generation
Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable initial hypotheses about the potential targets of 2-(Benzyloxy)-5-bromo-4-methylpyridine.[3][4]
Molecular Docking and Virtual Screening
Molecular docking simulates the interaction of a small molecule with the three-dimensional structure of a protein. By screening 2-(Benzyloxy)-5-bromo-4-methylpyridine against a library of known drug targets, we can predict its binding affinity and pose, highlighting potential targets.
Protocol: Molecular Docking using PyRx
-
Ligand Preparation:
-
Obtain the 3D structure of 2-(Benzyloxy)-5-bromo-4-methylpyridine or draw it using a chemical drawing tool (e.g., ChemDraw) and save it as a .sdf or .mol2 file.
-
Use a tool like Open Babel within PyRx to convert the ligand to the AutoDock Ligand format (.pdbqt), which includes adding charges and defining rotatable bonds.
-
-
Macromolecule (Target) Preparation:
-
Download the 3D structure of a potential protein target from the Protein Data Bank (PDB).
-
In PyRx, import the protein structure and perform necessary preparations, such as removing water molecules, adding hydrogens, and calculating charges. Convert the protein to the AutoDock Macromolecule format (.pdbqt).
-
-
Binding Site Definition:
-
Define the search space (grid box) for docking. This is typically centered on the known active site of the protein or a predicted binding pocket.
-
-
Docking Execution:
-
Select the prepared ligand and macromolecule.
-
Choose the Vina Wizard in PyRx and configure the docking parameters (e.g., number of binding modes, exhaustiveness).
-
Launch the docking run.
-
-
Results Analysis:
-
Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol). Lower binding energy values indicate a more favorable interaction.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to assess the plausibility of the binding mode.
-
A tutorial on using PyRx for molecular docking can be found for further reference.[5][6]
Pharmacophore Modeling and Similarity Searching
Pharmacophore modeling identifies the essential 3D arrangement of functional groups responsible for a molecule's biological activity.[7][8] By creating a pharmacophore model for 2-(Benzyloxy)-5-bromo-4-methylpyridine, we can search databases of known active compounds to find molecules with similar pharmacophoric features, thereby inferring potential targets.
| Pharmacophoric Feature | Potential Role in Binding |
| Pyridine Nitrogen | Hydrogen bond acceptor |
| Benzyl Group | Hydrophobic interactions, pi-stacking |
| Ether Oxygen | Hydrogen bond acceptor |
| Bromo Substituent | Halogen bonding, hydrophobic interactions |
| Methyl Group | Hydrophobic interactions, steric influence |
Phase 2: Experimental Target Identification
The hypotheses generated from in silico studies must be tested experimentally. A combination of broad, unbiased screening and more targeted affinity-based methods is recommended.
Broad Panel Screening
Submitting 2-(Benzyloxy)-5-bromo-4-methylpyridine to large-scale screening panels can rapidly identify potential interactions across major druggable protein families.
-
Kinome Screening: Given the prevalence of the pyridine scaffold in kinase inhibitors, screening against a broad panel of kinases is a high-priority starting point.[1][9] Services like Eurofins Discovery's KINOMEscan™ or Pharmaron's kinase profiling panels offer comprehensive screening against hundreds of kinases.[1][10]
-
GPCR Profiling: The structural features of the compound may also allow it to bind to G-protein coupled receptors. A GPCR panel screen can identify any agonist or antagonist activity.
-
Ion Channel Screening: Dihydropyridine derivatives are well-known ion channel modulators.[2] Therefore, screening against a panel of ion channels is a logical step to explore this possibility.[11][12][13][14]
Affinity-Based Proteomics
Affinity-based proteomics aims to "fish out" the binding partners of a small molecule from a complex biological sample, such as a cell lysate.[2][15][16] Affinity chromatography is a powerful and widely used technique for this purpose.[2][15][17][18][19]
Protocol: Affinity Chromatography for Target Identification
-
Synthesis of an Affinity Probe:
-
Synthesize a derivative of 2-(Benzyloxy)-5-bromo-4-methylpyridine with a linker arm suitable for immobilization. The linker should be attached at a position that is not critical for target binding, which can be inferred from initial SAR studies or docking models. A common linker is a short polyethylene glycol (PEG) chain with a terminal reactive group (e.g., a carboxylic acid or an amine).
-
Couple the linker-modified compound to a solid support, such as agarose or magnetic beads.
-
-
Preparation of Cell Lysate:
-
Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is hypothesized) and prepare a native cell lysate.
-
-
Affinity Pull-Down:
-
Incubate the immobilized probe with the cell lysate to allow for binding of target proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins. This can be done by competitive elution with an excess of the free compound or by changing the buffer conditions (e.g., pH, salt concentration).
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands, perform in-gel tryptic digestion, and identify the proteins by LC-MS/MS.
-
Proteins that are specifically pulled down by the active compound but not by a negative control (e.g., an inactive analog or beads alone) are considered potential targets.
-
Phase 3: Target Validation and Mechanism of Action Studies
Once a list of putative targets has been generated, it is crucial to validate these interactions and elucidate the compound's mechanism of action.[20][21]
Biochemical and Enzymatic Assays
Directly testing the effect of 2-(Benzyloxy)-5-bromo-4-methylpyridine on the activity of the purified candidate protein is the gold standard for validation. For example, if a kinase is identified, an in vitro kinase assay would be performed to determine if the compound inhibits its enzymatic activity and to calculate its IC50 value.
Cell-Based Assays
Cell-based assays are essential to confirm that the compound engages its target in a cellular context and to understand the downstream consequences of this interaction.[22][23][24][25]
-
Target Engagement Assays: Techniques like Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to the target protein inside intact cells.
-
Pathway Analysis: If the target is part of a known signaling pathway, downstream markers can be measured. For example, if a kinase is inhibited, the phosphorylation of its known substrates can be assessed by Western blotting or other immunoassays.[26]
-
Phenotypic Assays: The effect of the compound on cellular phenotypes, such as cell proliferation, apoptosis, or migration, should be consistent with the known function of the identified target.[23]
Synthesis and Structure-Activity Relationship (SAR) Studies
A robust target identification and validation effort is greatly enhanced by a concurrent medicinal chemistry program to explore the structure-activity relationship (SAR).
Synthesis of 2-(Benzyloxy)-5-bromo-4-methylpyridine
A plausible synthetic route starting from commercially available materials is outlined below. This would need to be optimized for yield and purity.
SAR by Analog Synthesis
Systematic modification of the different parts of the 2-(Benzyloxy)-5-bromo-4-methylpyridine scaffold is crucial to understand which structural features are essential for activity and to develop more potent and selective compounds.
| Position | Modifications | Rationale |
| Benzyl Group | Substitution on the phenyl ring (e.g., with electron-donating or -withdrawing groups), replacement with other aryl or alkyl groups. | To probe the hydrophobic pocket and explore potential electronic interactions. |
| Bromo Group | Replacement with other halogens (F, Cl, I), hydrogen, or small alkyl groups. | To investigate the role of the halogen bond and steric effects. |
| Methyl Group | Removal or replacement with other small alkyl groups. | To assess the importance of this group for binding and selectivity. |
| Pyridine Ring | Introduction of other substituents. | To modulate the electronic properties and solubility of the compound. |
Conclusion and Future Directions
This guide provides a comprehensive and technically detailed framework for the systematic identification and validation of the therapeutic targets of 2-(Benzyloxy)-5-bromo-4-methylpyridine. By integrating in silico prediction with a suite of robust experimental techniques, researchers can efficiently navigate the complexities of target deconvolution. The iterative nature of this workflow, where computational and experimental data continually inform each other, is key to building a compelling case for a specific mechanism of action. The insights gained through this process will not only elucidate the therapeutic potential of this specific molecule but also contribute to a broader understanding of the structure-activity relationships of 2-alkoxypyridine derivatives, paving the way for the development of novel and effective therapeutics.
References
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Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. [Link]
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Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]
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YouTube. (2024). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking. [Link]
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PMC. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. [Link]
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PubMed. In Silico Target Prediction for Small Molecules. [Link]
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Charles River Laboratories. Ion Channel Assays. [Link]
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PubMed. Lewis acid-promoted transformation of 2-alkoxypyridines into 2-aminopyridines and their antibacterial activity. Part 2: Remarkably facile C-N bond formation. [Link]
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PMC. (2018). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. [Link]
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PMC. Identification of Direct Protein Targets of Small Molecules. [Link]
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Vipergen. Cell Based Assays & Cell Based Screening Assays in Modern Research. [Link]
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Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods. [Link]
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Metrion Biosciences. Specialist Ion Channel Screening for Lead Optimization. [Link]
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PubMed. (2025). A novel pyridine-2-one AMPK inhibitor: Discovery, mechanism, and in vivo evaluation in a hypoxic pulmonary arterial hypertension rat model. [Link]
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PubMed. (2024). Validation guidelines for drug-target prediction methods. [Link]
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Cube Biotech. Affinity Chromatography | Principles. [Link]
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Bentham Science. Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. [Link]
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Ashdin Publishing. Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. [Link]
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ResearchGate. (2025). In Silico Target Prediction for Small Molecules: Methods and Protocols. [Link]
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ChemRxiv. (2025). PHARMACOFORGE: PHARMACOPHORE GENERATION WITH DIFFUSION MODELS. [Link]
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Pharmaron. Kinase Panel Profiling. [Link]
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Nanolytix. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. [Link]
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Conduct Science. (2019). Affinity Chromatography Protocol. [Link]
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BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]
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PMC. Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. [Link]
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Precision for Medicine. Cell-Based Assays and Imaging. [Link]
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PubMed. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. [Link]
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YouTube. (2025). Python For Cheminformatics-Driven Molecular Docking: Introduction. [Link]
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Creative Biolabs. In Silico Target Prediction. [Link]
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Creative Biolabs. Affinity Chromatography. [Link]
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PMC. (2021). The Exploration of Novel Pharmacophore Characteristics and Multidirectional Elucidation of Structure-Activity Relationship and Mechanism of Sesquiterpene Pyridine Alkaloids from Tripterygium Based on Computational Approaches. [Link]
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Cell Microsystems. Fluxion Launches a Fully Packaged Ion Channel Screening Solution. [Link]
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WJBPHS. Target identification and validation in research. [Link]
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Reaction Biology. Kinase Screening & Profiling Service. [Link]
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Broad Institute. Small-molecule Target and Pathway Identification. [Link]
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YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]
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MtoZ Biolabs. Target Identification Services. [Link]
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ACS Publications. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. [Link]
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PMC. Cell-Based Assay Design for High-Content Screening of Drug Candidates. [Link]
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Oncolines. (2024). Kinome Profiling. [Link]
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Bentham Science. Synthesis, SAR, Molecular Docking and Anti-Microbial Study of Substituted N-bromoamido-2-aminobenzothiazoles. [Link]
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Methodological & Application
Application Notes and Protocols for the Functionalization of 2-(Benzyloxy)-5-bromo-4-methylpyridine
Introduction: Unlocking the Potential of a Versatile Pyridine Building Block
2-(Benzyloxy)-5-bromo-4-methylpyridine stands as a pivotal building block in contemporary medicinal chemistry and drug discovery. Its strategic substitution pattern—a protected hydroxyl group at the 2-position, a reactive bromine atom at the 5-position, and a methyl group at the 4-position—offers a versatile platform for the synthesis of complex molecular architectures. The benzyloxy group serves as a robust protecting group for the pyridone tautomer, enabling a wide range of palladium-catalyzed cross-coupling reactions at the C5 position without interference from the otherwise reactive N-H bond. Furthermore, the methyl group at the C4 position can influence the electronic properties and steric environment of the pyridine ring, impacting reactivity and providing a subtle yet significant tool for molecular design.
This comprehensive guide provides detailed, field-proven protocols for the functionalization of this key intermediate. We will delve into the mechanistic underpinnings of each transformation, offering insights into the causality behind the selection of reagents and reaction conditions. These application notes are designed to empower researchers, scientists, and drug development professionals to confidently and efficiently utilize 2-(Benzyloxy)-5-bromo-4-methylpyridine in their synthetic endeavors.
Core Functionalization Strategies: A Multipronged Approach
The bromine atom at the C5 position is the primary handle for elaboration, and its reactivity can be harnessed through several powerful synthetic methodologies. This guide will focus on four key transformations:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids and esters.
-
Sonogashira Coupling: For the introduction of alkyne moieties.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a diverse range of amines.
-
Lithiation-Borylation: A two-step sequence to generate the corresponding boronic ester, a versatile intermediate for further Suzuki-Miyaura couplings.
Finally, we will address the crucial step of benzyloxy group deprotection to unmask the pyridone functionality, a common objective in the final stages of a synthetic sequence.
Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its mild conditions and broad functional group tolerance.[1] In the context of 2-(Benzyloxy)-5-bromo-4-methylpyridine, it allows for the introduction of a wide array of aryl and heteroaryl substituents, which are prevalent motifs in pharmacologically active compounds.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst.[1][2] Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition.[3] The choice of a suitable ligand and base is therefore critical to ensure efficient catalysis. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and stabilize the active Pd(0) species.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for similar bromopyridine substrates and is optimized for 2-(Benzyloxy)-5-bromo-4-methylpyridine.
| Reagent/Parameter | Recommended Conditions | Notes |
| Substrate | 2-(Benzyloxy)-5-bromo-4-methylpyridine (1.0 equiv) | Ensure high purity. |
| Boronic Acid/Ester | Aryl- or heteroarylboronic acid (1.2-1.5 equiv) | The quality of the boronic acid is crucial. |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%) | Pd(PPh₃)₄ is often effective for electron-rich pyridines. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv) | Cs₂CO₃ can be more effective for challenging couplings. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Degas the solvent thoroughly. |
| Temperature | 90-110 °C | Monitor by TLC or LC-MS for completion. |
| Reaction Time | 4-16 hours | Varies with the reactivity of the coupling partners. |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add 2-(Benzyloxy)-5-bromo-4-methylpyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water).
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Introduction of Alkynyl Scaffolds
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[4] This reaction provides a direct route to synthetically versatile alkynylpyridines.
Mechanistic Considerations
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.[4] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
Caption: A generalized experimental workflow for a Sonogashira coupling reaction.
The electron-donating nature of the benzyloxy group can increase the electron density of the pyridine ring, potentially slowing down the rate-determining oxidative addition step.[5] Therefore, careful selection of the catalyst and reaction conditions is necessary to achieve high yields.
Experimental Protocol: Sonogashira Coupling
| Reagent/Parameter | Recommended Conditions | Notes |
| Substrate | 2-(Benzyloxy)-5-bromo-4-methylpyridine (1.0 equiv) | --- |
| Terminal Alkyne | 1.2-1.5 equiv | --- |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (3-5 mol%) | --- |
| Copper Co-catalyst | CuI (5-10 mol%) | --- |
| Base/Solvent | Triethylamine (TEA) or Diisopropylamine (DIPA) | The amine base often serves as the solvent. |
| Temperature | Room Temperature to 60 °C | Higher temperatures may be needed for less reactive alkynes. |
| Reaction Time | 2-12 hours | Monitor by TLC or LC-MS. |
Step-by-Step Procedure:
-
To a Schlenk flask, add 2-(Benzyloxy)-5-bromo-4-methylpyridine (1.0 mmol) and the palladium and copper catalysts.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed amine solvent (e.g., 10 mL of TEA).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at the desired temperature until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for C-N bond formation.[6] This reaction is particularly valuable for introducing primary and secondary amines at the C5 position of our substrate.
Mechanistic Insights
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[7][8]
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
The choice of ligand is paramount in this reaction, with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) often being the most effective.[7] A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination
| Reagent/Parameter | Recommended Conditions | Notes |
| Substrate | 2-(Benzyloxy)-5-bromo-4-methylpyridine (1.0 equiv) | --- |
| Amine | Primary or secondary amine (1.2-1.5 equiv) | --- |
| Palladium Pre-catalyst | Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%) | --- |
| Ligand | Xantphos (4 mol%) or a Buchwald ligand (e.g., XPhos, 4 mol%) | The ligand choice is critical and may require screening. |
| Base | NaOtBu or K₃PO₄ (1.4-2.0 equiv) | NaOtBu is a strong base; handle under inert conditions. |
| Solvent | Anhydrous Toluene or 1,4-Dioxane | Must be anhydrous. |
| Temperature | 80-110 °C | --- |
| Reaction Time | 6-24 hours | Monitor by TLC or LC-MS. |
Step-by-Step Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst and the ligand.
-
Add the anhydrous solvent (e.g., 5 mL of toluene) and stir for 10 minutes at room temperature.
-
Add 2-(Benzyloxy)-5-bromo-4-methylpyridine (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol).
-
Seal the tube and heat the reaction mixture to the desired temperature with vigorous stirring.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Lithiation-Borylation: Accessing a Versatile Boronic Ester
In cases where the desired boronic acid is not commercially available or is unstable, a lithiation-borylation sequence can be employed to generate the corresponding boronic ester in situ. This two-step process involves the deprotonation of an aromatic C-H bond or, more relevant here, a halogen-metal exchange, followed by quenching with a borate ester. For 2-substituted pyridines, lithiation can be directed to the C6 position.[9][10]
Reaction Rationale
The reaction proceeds via a halogen-metal exchange with an organolithium reagent, typically n-butyllithium or sec-butyllithium, at low temperatures. The resulting aryllithium species is then trapped with a trialkyl borate, such as triisopropyl borate, to form a boronate complex. Acidic workup then provides the boronic acid or ester.
Experimental Protocol: Lithiation-Borylation
| Reagent/Parameter | Recommended Conditions | Notes |
| Substrate | 2-(Benzyloxy)-5-bromo-4-methylpyridine (1.0 equiv) | Must be anhydrous. |
| Organolithium Reagent | n-Butyllithium (1.1 equiv) | Titrate prior to use. |
| Borate Ester | Triisopropyl borate (1.2 equiv) | --- |
| Solvent | Anhydrous THF or Diethyl Ether | --- |
| Temperature | -78 °C | Maintain low temperature throughout the addition steps. |
| Reaction Time | 1-2 hours at -78 °C | --- |
Step-by-Step Procedure:
-
Dissolve 2-(Benzyloxy)-5-bromo-4-methylpyridine (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 mmol) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction to warm slowly to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The resulting boronic ester can often be used in the next step without further purification.
Deprotection of the Benzyloxy Group: Unveiling the Pyridone
The final step in many synthetic sequences involving this building block is the removal of the benzyl protecting group to reveal the 2-pyridone. The choice of deprotection method is critical to avoid unwanted side reactions, such as the reduction of the pyridine ring.[3]
Method 1: Catalytic Transfer Hydrogenation
This method is often milder than direct hydrogenation with H₂ gas and can offer better selectivity.[3]
| Reagent/Parameter | Recommended Conditions | Notes |
| Substrate | Functionalized 2-(Benzyloxy)pyridine derivative (1.0 equiv) | --- |
| Catalyst | 10% Pd/C (5-10 mol%) | --- |
| Hydrogen Donor | Cyclohexene or Ammonium Formate (5-10 equiv) | Ammonium formate is often very effective. |
| Solvent | Ethanol or Methanol | --- |
| Temperature | Room Temperature to Reflux | --- |
| Reaction Time | 2-12 hours | --- |
Step-by-Step Procedure:
-
Dissolve the benzyloxy-protected substrate (1.0 mmol) in ethanol (10 mL).
-
Add the hydrogen donor (e.g., ammonium formate, 5.0 mmol).
-
Carefully add the 10% Pd/C catalyst.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction and filter through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Method 2: Acid-Catalyzed Deprotection
For substrates that are sensitive to reductive conditions, acid-catalyzed cleavage can be an effective alternative.[11][12]
| Reagent/Parameter | Recommended Conditions | Notes |
| Substrate | Functionalized 2-(Benzyloxy)pyridine derivative (1.0 equiv) | --- |
| Acid | HBr in Acetic Acid or Trifluoroacetic Acid (TFA) | Strong acids; handle with care. |
| Solvent | Acetic Acid or Dichloromethane (for TFA) | --- |
| Temperature | Room Temperature to 60 °C | --- |
| Reaction Time | 1-6 hours | --- |
Step-by-Step Procedure:
-
Dissolve the benzyloxy-protected substrate (1.0 mmol) in the chosen solvent.
-
Add the strong acid (e.g., 33% HBr in acetic acid, 5 mL) at room temperature.
-
Stir the reaction mixture and monitor its progress.
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry, and concentrate to yield the deprotected pyridone.
Conclusion
2-(Benzyloxy)-5-bromo-4-methylpyridine is a highly valuable and versatile building block. The protocols detailed in this guide provide a robust framework for its successful functionalization through a variety of modern synthetic methods. By understanding the underlying mechanisms and paying careful attention to the experimental details, researchers can effectively leverage this intermediate to construct complex and novel molecules for a wide range of applications in science and industry.
References
-
ResearchGate. (2025). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) ChemInform Abstract: Acid-Catalyzed N-Debenzylation of Benzylaminopyridines. Retrieved from [Link]
-
ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. Retrieved from [Link]
-
PubMed. (n.d.). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. Retrieved from [Link]
-
National Institutes of Health. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]
-
ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. Retrieved from [Link]
-
ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. Retrieved from [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]
-
ResearchGate. (2025). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles. Chemical Communications. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
YouTube. (2020). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). Retrieved from [Link]
-
Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
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- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Laboratory Scale Synthesis of 2-(Benzyloxy)-5-bromo-4-methylpyridine
Authored by: A Senior Application Scientist
Abstract
Pyridine and its derivatives are foundational scaffolds in medicinal chemistry and materials science, frequently appearing in biologically active molecules and functional materials.[1][2] This application note provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of 2-(benzyloxy)-5-bromo-4-methylpyridine. The synthesis is achieved via a Williamson ether synthesis, a robust and reliable method for forming ether linkages.[3] We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide guidance on reaction monitoring, purification, and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a validated and well-understood methodology for accessing this and similar pyridine derivatives.
Introduction and Scientific Rationale
The synthesis of substituted pyridines is a critical endeavor in organic chemistry. The target molecule, 2-(benzyloxy)-5-bromo-4-methylpyridine, incorporates several key features: a pyridine core, a versatile bromine handle suitable for further cross-coupling reactions[1], and a benzyl protecting group on the 2-position oxygen. The benzyloxy group is stable under a variety of conditions but can be readily removed via hydrogenolysis, making it an excellent choice for a protecting group during multi-step syntheses.
The core of this protocol is the Williamson ether synthesis , a classic SN2 reaction.[4] The reaction proceeds by the nucleophilic attack of an alkoxide ion on an alkyl halide.[3] In this specific application, the nucleophile is the pyridinoxide anion generated by deprotonating the hydroxyl group of 2-hydroxy-5-bromo-4-methylpyridine with a strong, non-nucleophilic base. The electrophile is benzyl bromide, chosen for its high reactivity in SN2 displacements.
Reaction Scheme: (Self-generated image, not from search results)
Mechanistic Considerations (SN2 Pathway): The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism.[3]
-
Deprotonation: A strong base, such as sodium hydride (NaH), irreversibly deprotonates the hydroxyl group of 2-hydroxy-5-bromo-4-methylpyridine to form a highly reactive sodium pyridinoxide salt. The use of a powerful base like NaH is crucial to drive the equilibrium fully towards the alkoxide.[5]
-
Nucleophilic Attack: The resulting pyridinoxide anion acts as a potent nucleophile. It attacks the electrophilic methylene carbon of benzyl bromide in a concerted backside attack, displacing the bromide leaving group.[5]
-
Solvent Choice: The reaction is best performed in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).[3][6] These solvents effectively solvate the sodium cation without solvating the nucleophilic anion, thus increasing its reactivity and accelerating the reaction rate.
Materials, Reagents, and Equipment
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 2-Hydroxy-5-bromo-4-methylpyridine | ≥97% | Commercial | 17282-04-0 | Starting material. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercial | 7646-69-7 | Strong base. Handle with extreme care. |
| Benzyl Bromide | ≥98% | Commercial | 100-39-0 | Lachrymator. Handle in a fume hood. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial | 68-12-2 | Anhydrous solvent is critical. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | 141-78-6 | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercial | 110-54-3 | For chromatography. |
| Saturated aq. NH₄Cl | N/A | Lab Prepared | N/A | For quenching the reaction. |
| Brine (Saturated aq. NaCl) | N/A | Lab Prepared | N/A | For washing during work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | 7757-82-6 | For drying the organic phase. |
| Silica Gel | 230-400 mesh | Commercial | 7631-86-9 | For column chromatography. |
Equipment:
-
Round-bottom flasks (two-neck or three-neck)
-
Magnetic stirrer and stir bars
-
Septa and needles/syringes
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Temperature-controlled heating mantle or oil bath
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
Safety Precautions
-
General: This procedure must be conducted in a well-ventilated chemical fume hood by trained personnel. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.
-
Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Weigh and handle under an inert atmosphere. Quench any residual NaH carefully.
-
Benzyl Bromide: Corrosive, toxic, and a potent lachrymator (causes severe eye irritation and tearing).[7] Always handle in a fume hood and avoid inhalation or skin contact.[8][9][10]
-
Anhydrous Solvents: Anhydrous DMF can be harmful if inhaled or absorbed through the skin. Ensure proper handling.
Detailed Experimental Protocol
Part A: Reaction Setup and Execution
-
Preparation: A 100 mL two-neck round-bottom flask, equipped with a magnetic stir bar and a condenser, is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Addition (Nucleophile): To the flask, add 2-hydroxy-5-bromo-4-methylpyridine (1.88 g, 10.0 mmol, 1.0 equiv.).
-
Solvent Addition: Add anhydrous DMF (40 mL) via syringe. Stir the mixture at room temperature until the solid is fully dissolved.
-
Base Addition: Carefully add sodium hydride (60% dispersion in oil, 0.44 g, 11.0 mmol, 1.1 equiv.) to the stirring solution in portions at 0 °C (ice bath). Causality Note: Adding the base at 0 °C helps to control the exothermic reaction and the evolution of hydrogen gas. The slight excess of NaH ensures complete deprotonation of the starting material.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt may result in a slight color change or thickening of the solution.
-
Electrophile Addition: Slowly add benzyl bromide (1.30 mL, 11.0 mmol, 1.1 equiv.) to the reaction mixture via syringe at 0 °C. Causality Note: A slow, dropwise addition is critical to manage the exothermic SN2 reaction and prevent the formation of potential side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).
Part B: Reaction Monitoring (Self-Validation)
-
TLC System: Develop a suitable TLC system. A mixture of 20% Ethyl Acetate in Hexanes is often a good starting point.
-
Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate.
-
Analysis: The reaction is considered complete upon the full consumption of the starting 2-hydroxy-5-bromo-4-methylpyridine spot and the appearance of a new, typically less polar, product spot. The reaction is generally complete within 2-4 hours.[3]
Part C: Work-up and Isolation
-
Quenching: Once the reaction is complete, cool the flask in an ice bath. Carefully and slowly add saturated aqueous ammonium chloride (NH₄Cl) solution (~20 mL) to quench any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel containing 100 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). Causality Note: The water wash removes residual DMF, while the brine wash helps to break any emulsions and remove bulk water before drying.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Part D: Purification and Characterization
-
Purification: The crude product is purified by flash column chromatography on silica gel.
-
Eluent: A gradient of 5% to 20% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions based on TLC analysis.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-(benzyloxy)-5-bromo-4-methylpyridine as a solid.
-
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR: To confirm the chemical structure. Expected signals include those for the methyl group, the pyridine ring protons, the benzylic methylene protons, and the phenyl protons.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ for C₁₃H₁₂BrNO).
-
FT-IR Spectroscopy: To identify characteristic functional groups.[11]
-
Data Presentation and Expected Results
| Parameter | Expected Value/Observation | Rationale / Notes |
| Reaction Time | 2-4 hours | Monitored by TLC for completion.[3] |
| Appearance | White to off-white solid | |
| Yield | 75-90% | Yields can vary based on purity of reagents and reaction conditions. |
| Purity (by HPLC/¹H NMR) | >95% | After column chromatography. |
| Melting Point | ~126-127 °C | Based on similar structures[12]; should be determined experimentally. |
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the synthesis of 2-(benzyloxy)-5-bromo-4-methylpyridine.
Caption: A step-by-step workflow for the synthesis, purification, and analysis.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low or No Reaction | Inactive NaH (exposed to air/moisture). | Use fresh, unopened NaH. Ensure a properly sealed, inert atmosphere. |
| Wet solvent or glassware. | Use anhydrous grade solvent and properly flame-dried glassware. | |
| Significant Starting Material Remains | Insufficient base or alkylating agent. | Ensure accurate weighing and use the recommended stoichiometric excess (1.1 equiv.). |
| Reaction time too short. | Allow the reaction to proceed for a longer duration, monitoring by TLC until completion. | |
| Formation of Multiple Side Products | Reaction temperature too high. | Maintain temperature control, especially during the addition of NaH and benzyl bromide. |
| C-alkylation instead of O-alkylation. | While less common with benzyl bromide, this can occur. Ensure complete formation of the pyridinoxide before adding the electrophile. | |
| Low Yield After Work-up | Incomplete extraction. | Perform at least three extractions with ethyl acetate. Check pH of aqueous layer. |
| Product loss during chromatography. | Use appropriately sized column and collect fractions carefully, monitoring with TLC. |
Conclusion
This application note details a reliable and scalable laboratory protocol for the synthesis of 2-(benzyloxy)-5-bromo-4-methylpyridine via Williamson ether synthesis. By carefully controlling the reaction conditions, particularly the exclusion of moisture and management of temperature, high yields of the desired product can be consistently achieved. The outlined procedures for reaction monitoring, purification, and characterization provide a self-validating framework to ensure the integrity of the final compound, making this protocol a valuable asset for synthetic and medicinal chemistry programs.
References
- EP2118058B9 - Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole.
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
-
Williamson ether synthesis. Wikipedia. [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. [Link]
- CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
-
2-Hydroxy-4-methyl-5-bromopyridine Manufacturer & Supplier in China. Pipzine Chemicals. [Link]
-
BENZYL BROMIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(42), 12690–12691. [Link]
-
Bartolini, M., et al. (2018). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 23(10), 2686. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]
-
Elsayed, M. A., et al. (2018). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. Journal of Heterocyclic Chemistry, 56(1), 171-180. [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
Benzyl bromide - SAFETY DATA SHEET. Fisher Scientific. [Link]
-
Preparation of 2-bromopyridine. PrepChem.com. [Link]
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. westliberty.edu [westliberty.edu]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. EP2118058B9 - Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
Troubleshooting & Optimization
Catalyst selection for efficient cross-coupling of 2-(Benzyloxy)-5-bromo-4-methylpyridine
Status: Operational Ticket ID: CHEM-SUP-2024-PYR Assigned Specialist: Senior Application Scientist, Catalysis Division
Diagnostic Framework: Why This Substrate Fails
Before selecting a catalyst, you must understand the specific failure modes inherent to 2-(Benzyloxy)-5-bromo-4-methylpyridine . This is not a "standard" aryl bromide; it presents a "Triad of Resistance" that defeats generic protocols (e.g., Pd(PPh3)4).
The Triad of Resistance
-
The "Ortho-Effect" Blockade (Sterics): The C4-Methyl group is ortho to the C5-Bromine. This creates significant steric bulk, physically hindering the Palladium(0) species from approaching the C-Br bond for oxidative addition. Standard phosphines (like PPh3) are not bulky enough to force the active species into this crowded space, nor are they electron-rich enough to accelerate the sluggish oxidative addition.
-
The Pyridine Trap (Electronics): The pyridine nitrogen has a lone pair capable of coordinating to Palladium (
). In electron-deficient rings, this binding is strong. If your catalyst binds here, it creates a "resting state" off-cycle species, effectively poisoning the reaction.[1] -
The Benzyloxy Liability: While generally stable to base, the benzyloxy ether can undergo cleavage if the reaction stalls and requires excessive heating (>120°C) or if the catalytic cycle generates active hydrides (leading to hydrogenolysis side-products).
Catalyst Selection Matrix
Do not use
| Feature | Recommendation: The Gold Standard | Alternative: The Robust Workhorse | Legacy: The "Do Not Use" |
| Catalyst System | Pd-SPhos G3 (or G4) | Pd-PEPPSI-IPr | Pd(PPh₃)₄ |
| Ligand Class | Dialkylbiarylphosphine (Buchwald) | N-Heterocyclic Carbene (NHC) | Triarylphosphine |
| Mechanism Benefit | SPhos is extremely bulky and electron-rich. The bulk prevents N-coordination (poisoning) and forces reductive elimination. The electron density accelerates oxidative addition across the hindered C-Br bond. | NHC ligands bind Pd tightly, preventing metal leaching and providing high thermal stability. Excellent for difficult oxidative additions. | Ligand dissociates easily; susceptible to oxidation; lacks the steric bulk to prevent N-poisoning. |
| Base Choice | |||
| Solvent System | Toluene/Water (10:1) or Dioxane/Water | Dioxane or THF | DMF (Avoid - promotes dehalogenation) |
| Typical Load | 1.0 - 2.0 mol% | 2.0 - 4.0 mol% | 5.0 - 10.0 mol% |
Validated Experimental Protocol
Standard Operating Procedure (SOP) for Suzuki-Miyaura Coupling using Pd-SPhos G3.
Reagents:
-
Substrate: 2-(Benzyloxy)-5-bromo-4-methylpyridine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)
-
Catalyst: SPhos Pd G3 (0.02 equiv / 2 mol%)
-
Base:
(2.0 - 3.0 equiv) -
Solvent: Toluene and Water (Ratio 10:1, degassed)
Step-by-Step Workflow:
-
Preparation: Charge a reaction vial equipped with a magnetic stir bar with the Substrate, Boronic Acid, Base, and SPhos Pd G3.
-
Critical: If using the G3 precatalyst, no glovebox is needed (it is air stable). If using free Pd(OAc)2 + SPhos, weigh in a glovebox or under rapid Argon flow.
-
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon (repeat 3 times).
-
Solvation: Add degassed Toluene and Water via syringe.
-
Why Water? Water dissolves the inorganic base and boronic acid, increasing the concentration of the active boronate species (transmetallation agent).
-
-
Activation: Place the vial in a pre-heated block at 80°C . Stir vigorously (>800 RPM).
-
Note: Do not overheat (>110°C) to protect the benzyloxy group.
-
-
Monitoring: Check by HPLC or UPLC at 2 hours.
-
Expectation: >90% conversion within 2-4 hours.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water.[2][3][4] Dry organic layer over
.[2]
Troubleshooting & FAQs
Q1: I see starting material remaining, but the reaction has stopped. Adding more catalyst doesn't help.
Diagnosis: Catalyst Poisoning or Deactivation. The Fix:
-
Switch to SPhos or XPhos. The steric bulk of these ligands protects the Pd center from being trapped by the pyridine nitrogen.
-
Check your Boronic Acid. Boronic acids can dehydrate to boroxines (less reactive) or de-boronate. Add 10% more boronic acid and ensure water is present in the solvent system to hydrolyze boroxines back to the active acid.
Q2: I am observing "Protodebromination" (The Br is replaced by H).
Diagnosis: This is a common side reaction in hindered couplings, often caused by overheating in the presence of abstractable hydrides (like in DMF or alcohols). The Fix:
-
Change Solvent: Switch from DMF or Isopropanol to Toluene/Water or Dioxane/Water .
-
Lower Temperature: Reduce temperature by 10°C.
-
Increase Catalyst Activity: A slow reaction allows time for side reactions. Use a more active catalyst (Pd-G3) to favor the cross-coupling over the side reaction.
Q3: My Benzyloxy group is cleaving (I see the Pyridone/OH product).
Diagnosis: Harsh acidic conditions or hydrogenolysis. The Fix:
-
Check Base: Ensure you are using
or . Avoid hydroxide bases (NaOH) if possible. -
Avoid Lewis Acids: Do not use Lewis-acidic additives (like Ag salts) unless necessary.
-
Inert Atmosphere: Ensure no
gas is generated. If using formate as a reductant (rare in Suzuki, but possible), stop.
Visualized Workflows
Diagram 1: Catalyst Selection Decision Tree
Caption: Logic flow for selecting the optimal ligand based on coupling partner type.
Diagram 2: Troubleshooting Logic
Caption: Systematic diagnosis of reaction failure modes.
References
-
BenchChem Technical Support. (2025).[2][5] A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem Application Notes. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides and Bromides with Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Sigma-Aldrich. (2018). Cross-Coupling Reaction Manual: Desk Reference (Buchwald Lab Protocols). Merck KGaA. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240-9261. Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Kinase Inhibitor Scaffolds: A Comparative Analysis of 2-(Benzyloxy)-5-bromo-4-methylpyridine and Other Key Building Blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, kinase inhibitors stand as a pillar of precision medicine. The intricate dance of designing these small molecules hinges on the selection of optimal building blocks that not only anchor the inhibitor to the kinase's ATP-binding site but also dictate its selectivity, potency, and pharmacokinetic properties. This guide provides an in-depth technical comparison of 2-(Benzyloxy)-5-bromo-4-methylpyridine, a versatile pyridine-based scaffold, with other prominent building blocks used in the synthesis of kinase inhibitors. We will delve into the synthetic nuances, structure-activity relationships (SAR), and the strategic rationale behind choosing one scaffold over another, supported by experimental data from the literature.
The Central Role of the Hinge-Binding Motif
At the heart of most ATP-competitive kinase inhibitors lies a heterocyclic core that forms critical hydrogen bonds with the "hinge" region of the kinase, a flexible loop connecting the N- and C-lobes of the catalytic domain.[1] This interaction mimics the binding of the adenine ring of ATP. The choice of this hinge-binding scaffold is a pivotal decision in the drug design process, influencing the inhibitor's overall orientation and potential to exploit other nearby pockets for enhanced affinity and selectivity.
Profiling the Building Blocks
This section provides a comparative overview of 2-(Benzyloxy)-5-bromo-4-methylpyridine against two commonly employed classes of building blocks: 2-aminopyridines and other heterocyclic scaffolds like pyrazolopyrimidines and imidazopyridines.
The Subject of Analysis: 2-(Benzyloxy)-5-bromo-4-methylpyridine
This substituted pyridine offers a unique combination of features:
-
2-Alkoxy Moiety: The benzyloxy group at the 2-position provides a sterically larger and more lipophilic alternative to the more common 2-amino group. This can influence binding to the ATP pocket and potentially alter the inhibitor's pharmacokinetic profile.[2] The benzyloxy group can also serve as a stable protecting group for a 2-pyridone, which can be revealed in a later synthetic step to act as both a hydrogen bond donor and acceptor.[2]
-
5-Bromo Substituent: The bromine atom at the 5-position is a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3] This allows for the facile introduction of a wide range of aryl and heteroaryl groups to explore the solvent-exposed region of the kinase.
-
4-Methyl Group: The methyl group at the 4-position can play a significant role in enhancing selectivity and potency. By occupying a small hydrophobic pocket, it can improve binding affinity and steer the molecule away from off-target kinases that lack a corresponding pocket.[4]
The Established Alternative: 2-Amino-5-bromo-4-methylpyridine
The 2-aminopyridine scaffold is a well-established and frequently utilized building block in kinase inhibitor design.[5]
-
Hydrogen Bonding: The 2-amino group is an excellent hydrogen bond donor, forming a canonical interaction with the kinase hinge.[5]
-
Synthetic Accessibility: 2-Amino-4-methylpyridine is a commercially available starting material, and its bromination to 2-amino-5-bromo-4-methylpyridine is a well-documented process.[6]
-
Proven Track Record: Numerous successful kinase inhibitors are based on the 2-aminopyridine core, demonstrating its clinical and pharmacological validity.[7]
Other Prominent Heterocyclic Scaffolds
Beyond simple pyridines, fused heterocyclic systems offer rigid structures that can pre-organize the molecule for optimal binding.
-
Pyrazolopyrimidines: These scaffolds are excellent isosteres of the purine ring of ATP and have been successfully employed in the development of numerous kinase inhibitors.[8] Their rigid bicyclic nature can lead to high-affinity binding.
-
Imidazopyridines: Similar to pyrazolopyrimidines, imidazopyridines are purine isosteres that have shown significant promise as kinase inhibitor scaffolds, including in the development of dual FLT3/Aurora kinase inhibitors.[9][10]
Synthetic Accessibility and Reactivity: A Comparative Workflow
The ease of synthesis and reactivity in key bond-forming reactions are critical considerations for any building block in a drug discovery program.
Synthesis of Key Building Blocks
Protocol 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine
This protocol describes the bromination of 2-amino-4-methylpyridine using N-bromosuccinimide (NBS).
-
Step 1: Dissolve 2-amino-4-methylpyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Step 2: Cool the solution in an ice bath.
-
Step 3: Add a solution of NBS (1.0 eq) in DMF dropwise to the cooled solution.
-
Step 4: Allow the reaction to warm to room temperature and stir for 8-10 hours.
-
Step 5: Monitor the reaction by thin-layer chromatography (TLC).
-
Step 6: Upon completion, pour the reaction mixture into water to precipitate the product.
-
Step 7: Filter the solid, wash with water, and dry to afford 2-amino-5-bromo-4-methylpyridine. A typical yield for this reaction is around 80%.[6]
Protocol 2: Hypothetical Synthesis of 2-(Benzyloxy)-5-bromo-4-methylpyridine
-
Step 1: Sandmeyer-type reaction: Convert 2-amino-4-methylpyridine to 2-bromo-4-methylpyridine. This involves diazotization of the amino group with sodium nitrite in the presence of hydrobromic acid, followed by decomposition of the diazonium salt.[8]
-
Step 2: Hydroxylation: The resulting 2-bromo-4-methylpyridine can be converted to 2-hydroxy-4-methylpyridine (2-pyridone) under basic conditions, for example, by heating with aqueous sodium hydroxide.
-
Step 3: Benzylation: The 2-hydroxy-4-methylpyridine can then be benzylated using benzyl bromide in the presence of a base like potassium carbonate in a solvent such as acetonitrile.
-
Step 4: Bromination: Finally, the 2-(benzyloxy)-4-methylpyridine would be brominated at the 5-position, likely using a milder brominating agent than elemental bromine to avoid side reactions.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a workhorse reaction in medicinal chemistry for the formation of C-C bonds.[1] The efficiency of this reaction is highly dependent on the electronic nature of the pyridine ring and the nature of the substituent at the 2-position.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
| Building Block | Coupling Partner | Catalyst System | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 85 | [11] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 88 | [11] |
| 2-Chloropyridine (representative) | Phenylboronic acid | Pd(OAc)₂, SPhos | >95 | [12] |
| 2-Bromopyridine (representative) | Phenylboronic acid | Pd(OAc)₂, SPhos | >95 | [12] |
Note: Direct comparative data for 2-(Benzyloxy)-5-bromo-4-methylpyridine is not available. The data for 5-bromo-2-methylpyridin-3-amine is presented as a close structural analog. The data for 2-chloro and 2-bromopyridine highlights the general reactivity trends.
The electron-donating nature of the amino group in 2-amino-5-bromo-4-methylpyridine can sometimes complicate cross-coupling reactions by coordinating to the palladium catalyst.[3] In contrast, the less coordinating benzyloxy group in 2-(benzyloxy)-5-bromo-4-methylpyridine might be expected to lead to cleaner and more efficient couplings, although this is a hypothesis that requires experimental validation. The choice of catalyst and ligand is crucial for achieving high yields with pyridyl halides.[3][12]
Impact on Kinase Inhibition and Selectivity
The nature of the building block directly influences the biological activity of the final kinase inhibitor.
Hinge-Binding Interactions
As illustrated in the diagram above, the 2-amino group forms a strong hydrogen bond with the backbone carbonyl of the kinase hinge. The oxygen of the 2-benzyloxy group, on the other hand, can act as a hydrogen bond acceptor. If the benzyloxy group is retained in the final molecule, this can lead to a different binding mode compared to a 2-aminopyridine. However, if the benzyl group is removed to unmask a 2-pyridone, this moiety can uniquely act as both a hydrogen bond donor and acceptor, potentially leading to enhanced binding affinity.[2]
Exploiting the 4-Methyl Group for Selectivity
The 4-methyl group can be a key determinant of selectivity. For example, in the development of Abl inhibitors, the addition of a methyl group was used to prevent binding to Abl and Bcr-Abl, thereby reducing cardiotoxicity while retaining activity against other kinases like c-KIT.[4] This highlights the importance of small substituents in fine-tuning the selectivity profile of a kinase inhibitor.
Comparative Biological Activity
While direct comparative data for inhibitors derived from 2-(benzyloxy)-5-bromo-4-methylpyridine is lacking, we can infer potential trends from related compounds. For instance, in the development of ALK2 inhibitors, modifications to a 2-aminopyridine scaffold led to significant improvements in potency and selectivity.[13] The introduction of different groups at the 5-position via Suzuki coupling allowed for extensive SAR exploration.
Table 2: Representative IC50 Values for Pyridine-Based Kinase Inhibitors
| Kinase Target | Building Block Scaffold | IC50 (nM) | Reference |
| ALK2 | 3,5-diaryl-2-aminopyridine | ~3.5 | [13] |
| c-Met | 6-benzyloxyquinoline | <10 | [14] |
| TYK2 | Acyl-pyridine | <1 | [15] |
| JNK3 | 4-(pyrazol-3-yl)-pyridine | 1.45 µM | [16] |
This table illustrates the high potency that can be achieved with pyridine-based scaffolds. The choice of substituents, dictated by the available synthetic handles on the building block, is crucial for optimizing this activity.
Physicochemical and Pharmacokinetic Considerations
The overall properties of a drug candidate are heavily influenced by its constituent building blocks.
-
Lipophilicity: The benzyloxy group in 2-(benzyloxy)-5-bromo-4-methylpyridine will contribute to a higher lipophilicity compared to the amino group in its counterpart. While increased lipophilicity can sometimes improve cell permeability, it can also lead to issues with solubility and off-target toxicity.[2]
-
Metabolic Stability: The benzyloxy group may be susceptible to O-dealkylation by cytochrome P450 enzymes.[6] This metabolic liability would need to be assessed early in a drug discovery program. The 4-methyl group, in some cases, has been shown to improve metabolic stability.[9]
-
Toxicity: The cytotoxicity of kinase inhibitors is a complex issue and not always directly correlated with their potency.[13] Early assessment of the toxicity profile of compounds derived from any new building block is essential.
Conclusion and Future Perspectives
The selection of a core building block is a multi-faceted decision in the design of kinase inhibitors.
-
2-(Benzyloxy)-5-bromo-4-methylpyridine presents an intriguing, albeit less explored, alternative to more conventional scaffolds. Its potential advantages lie in its unique steric and electronic properties, the synthetic versatility of the bromine handle, and the potential for the 4-methyl group to confer selectivity. The benzyloxy group can either be a permanent feature of the final inhibitor or serve as a protecting group for a 2-pyridone, offering dual strategic possibilities. However, its multi-step synthesis and potential metabolic liabilities are key considerations.
-
2-Amino-5-bromo-4-methylpyridine remains a robust and well-validated building block. Its straightforward synthesis, proven ability to form strong hinge-binding interactions, and extensive track record in successful kinase inhibitor campaigns make it a reliable choice.
-
Other Heterocyclic Scaffolds like pyrazolopyrimidines and imidazopyridines offer greater rigidity and can be powerful options when seeking high-affinity binders. However, their synthesis can be more complex than that of simple pyridines.
Ultimately, the optimal building block is context-dependent, and the decision should be guided by the specific goals of the drug discovery program, including the target kinase, desired selectivity profile, and intended pharmacokinetic properties. While direct experimental comparisons are invaluable, a thorough understanding of the principles outlined in this guide can empower researchers to make more informed decisions in the rational design of the next generation of kinase inhibitors.
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Patentsnap. (n.d.). Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine. [Link]
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A Comparative Guide to the Structural Elucidation of 2-(Benzyloxy)-5-bromo-4-methylpyridine Derivatives: An X-ray Crystallography Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, pyridine scaffolds are of paramount importance, serving as the foundation for a myriad of therapeutic agents and functional materials. The substituent patterns on the pyridine ring dictate the molecule's three-dimensional structure, which in turn governs its biological activity and physical properties. This guide provides an in-depth technical comparison of the structural analysis of 2-(benzyloxy)-5-bromo-4-methylpyridine derivatives, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography. While crystallographic data for a wide array of these specific derivatives is not abundant in publicly accessible databases, this guide will provide a robust framework for their synthesis, crystallization, and analysis, drawing comparisons with structurally related compounds to illuminate key structure-property relationships.
The Strategic Importance of Structural Analysis
The precise determination of a molecule's crystal structure is fundamental to understanding its function. For drug development professionals, an accurate molecular structure can elucidate binding interactions with biological targets, paving the way for rational drug design and optimization. For materials scientists, crystal packing and intermolecular interactions, revealed through X-ray diffraction, can explain bulk properties such as solubility, stability, and polymorphism.
Experimental Protocol: From Synthesis to Structure
The journey to elucidating the crystal structure of a novel 2-(benzyloxy)-5-bromo-4-methylpyridine derivative begins with its synthesis and subsequent crystallization. The following protocol is a validated pathway, synthesized from established methodologies for similar pyridine derivatives.[1][2][3]
Part 1: Synthesis of 2-(Benzyloxy)-5-bromo-4-methylpyridine
The synthesis of the target compound can be approached through a nucleophilic substitution reaction. A plausible and efficient route involves the reaction of 2,5-dibromo-4-methylpyridine with benzyl alcohol in the presence of a suitable base.
Materials:
-
2,5-dibromo-4-methylpyridine
-
Benzyl alcohol
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
To a solution of benzyl alcohol (1.2 equivalents) in anhydrous DMF, slowly add sodium hydride (1.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium benzoxide.
-
Add a solution of 2,5-dibromo-4-methylpyridine (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(benzyloxy)-5-bromo-4-methylpyridine.
Causality Behind Experimental Choices:
-
Sodium Hydride: A strong base is required to deprotonate the benzyl alcohol, forming the nucleophilic benzoxide anion.
-
Anhydrous DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SNAr reaction without interfering with the strong base.
-
Inert Atmosphere: Prevents sodium hydride from reacting with atmospheric moisture.
-
Aqueous Workup: Neutralizes any remaining base and removes inorganic byproducts.
Part 2: Crystallization
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis.[4][5] For novel 2-(benzyloxy)-5-bromo-4-methylpyridine derivatives, a systematic screening of crystallization conditions is recommended.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, leading to gradual supersaturation and crystal growth.[4]
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal formation.[5]
Recommended Starting Solvents for Screening:
-
Ethanol
-
Methanol
-
Acetone
-
Acetonitrile
-
Dichloromethane
-
Hexane/Ethyl acetate mixtures
-
Toluene
Expert Insight: The presence of the flexible benzyloxy group can introduce conformational polymorphism. Screening a variety of solvents and temperatures is crucial to identify conditions that favor the growth of a single, well-ordered crystalline form.
Part 3: Single-Crystal X-ray Diffraction
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.[6]
Caption: Workflow for Single-Crystal X-ray Diffraction.
Comparative Structural Analysis
| Feature | 2-Bromo-5-methylpyridine[7] | (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide[8] | Expected for 2-(Benzyloxy)-5-bromo-4-methylpyridine |
| Symmetry | Orthorhombic | Monoclinic | Likely Monoclinic or Orthorhombic |
| Key Dihedral Angles | N/A (simpler molecule) | The dihedral angle between the two benzene rings is 75.6 (2)°.[8] | The dihedral angle between the pyridine and benzene rings will be a key conformational parameter. |
| Intermolecular Interactions | Weak C—H⋯N interactions forming chains.[7] No π–π stacking observed.[7] | Intermolecular N—H⋯O hydrogen bonds form chains.[8] | Potential for C—H⋯π interactions, halogen bonding (Br⋯N or Br⋯O), and π–π stacking. |
| Molecular Conformation | Planar pyridine ring. | The molecule adopts a trans configuration.[8] | The benzyloxy group will introduce significant conformational flexibility. |
Alternative and Complementary Techniques
In instances where obtaining single crystals proves intractable, other analytical methods can provide valuable structural information.
-
Powder X-ray Diffraction (PXRD): This technique is used to analyze polycrystalline samples and can provide information about the unit cell parameters and crystal system.[9][10][11] It is particularly useful for identifying different polymorphic forms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not providing a three-dimensional crystal structure, 2D NMR techniques like NOESY can reveal through-space correlations between protons, offering insights into the solution-state conformation of the molecule.
-
Computational Modeling: Density functional theory (DFT) and other computational methods can be used to predict the lowest energy conformation of the molecule and simulate its PXRD pattern, which can then be compared to experimental data.[12]
Caption: Relationship between X-ray Crystallography and Alternative Techniques.
Structure-Activity Relationship (SAR) Insights
The structural information gleaned from X-ray crystallography is pivotal for understanding the structure-activity relationships of 2-(benzyloxy)-5-bromo-4-methylpyridine derivatives.[13][14][15][16] Key structural features that are likely to influence biological activity include:
-
The orientation of the benzyloxy group: The torsion angles around the C-O-C bond will determine the spatial positioning of the benzyl ring, which can be critical for receptor binding.
-
The bromine atom: This can act as a hydrogen bond acceptor or participate in halogen bonding, influencing both crystal packing and interactions with biological targets.
-
The methyl group: This substituent can provide steric hindrance and influence the electronic properties of the pyridine ring.
By systematically modifying these substituents and determining the crystal structures of the resulting derivatives, researchers can build a comprehensive understanding of the SAR for this class of compounds.
Conclusion
The structural elucidation of 2-(benzyloxy)-5-bromo-4-methylpyridine derivatives through single-crystal X-ray crystallography provides invaluable insights for drug discovery and materials science. This guide has outlined a robust experimental framework for the synthesis, crystallization, and structural analysis of these compounds. By comparing the expected structural features with those of known pyridine derivatives and considering alternative analytical techniques, researchers can navigate the challenges of structural determination and unlock the full potential of this promising chemical scaffold. The interplay between molecular structure and function is a cornerstone of chemical science, and X-ray crystallography remains an indispensable tool in this endeavor.
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Patsnap. Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine. [Link]
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National Institutes of Health. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. [Link]
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ResearchGate. Synthesis and characterization of new pyridine-based chiral calamitic liquid crystals. [Link]
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MDPI. (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. [Link]
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Chem-Impex. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine. [Link]
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National Institutes of Health. (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide. [Link]
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ResearchGate. X-ray crystal structures of (a) 2 and (b) 5. Ellipsoids are drawn at.... [Link]
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A Comparative Guide to the Synthesis of 2-(Benzyloxy)-5-bromo-4-methylpyridine: A Validation of Synthetic Routes
Introduction
In the landscape of pharmaceutical and agrochemical research, the efficient and reliable synthesis of key intermediates is a cornerstone of innovation. 2-(Benzyloxy)-5-bromo-4-methylpyridine is a valuable heterocyclic building block, with its substituted pyridine core serving as a versatile scaffold for the development of complex molecular architectures. The presence of a benzyloxy ether, a bromine atom, and a methyl group provides distinct reactive handles for further chemical elaboration, particularly in constructing biologically active compounds through cross-coupling reactions.[1][2]
This guide provides an in-depth comparison of two primary synthetic routes for preparing 2-(Benzyloxy)-5-bromo-4-methylpyridine. We will dissect a classical Williamson ether synthesis pathway and a modern Nucleophilic Aromatic Substitution (SNAr) approach. By examining the causality behind experimental choices, presenting detailed protocols, and comparing performance data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select and validate the optimal synthetic strategy for their specific needs.
Overview of Synthetic Strategies
The synthesis of 2-(Benzyloxy)-5-bromo-4-methylpyridine can be logically approached via two distinct, yet convergent, pathways. Both routes originate from the readily available starting material, 2-amino-4-methylpyridine. The strategic divergence occurs in the method used to install the benzyloxy group.
-
Route A: The Williamson Ether Synthesis Pathway. This is a classic and robust method for ether formation.[3] The strategy involves the initial synthesis of the pyridone precursor, 5-bromo-2-hydroxy-4-methylpyridine, followed by its reaction with a benzyl halide. This pathway relies on the nucleophilicity of the deprotonated pyridone.
-
Route B: The Nucleophilic Aromatic Substitution (SNAr) Pathway. This approach leverages the electrophilicity of the pyridine ring. It involves converting the starting amine into a good leaving group (e.g., a halogen) at the 2-position, creating an electron-deficient site susceptible to attack by a nucleophile, in this case, the benzyl alkoxide.[4][5]
The following sections will provide a step-by-step validation of each route, complete with experimental protocols and a critical evaluation of their respective merits and drawbacks.
Route A: Validation of the Williamson Ether Synthesis Pathway
This synthetic route is a three-step process beginning with the regioselective bromination of 2-amino-4-methylpyridine, followed by the conversion of the amino group to a hydroxyl group, and culminating in the Williamson ether synthesis.
Workflow for Route A
Caption: Workflow for Route A: Williamson Ether Synthesis.
Step A1: Regioselective Bromination of 2-Amino-4-methylpyridine
Expertise & Experience: The initial step is the selective introduction of a bromine atom onto the pyridine ring. The amino group at the 2-position is a strong activating group, directing electrophilic substitution. However, traditional brominating agents like Br₂ in HBr can be aggressive, often leading to over-bromination (e.g., 3,5-dibromo products) and requiring harsh conditions.[6] The use of N-Bromosuccinimide (NBS) in a polar aprotic solvent like Dimethylformamide (DMF) is a superior choice. NBS is a milder source of electrophilic bromine, and the reaction conditions (0-20°C) allow for precise control, yielding the desired 5-bromo isomer with high selectivity and minimizing the formation of by-products.[1][6] This significantly simplifies downstream purification.
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-amino-4-methylpyridine (30g, 277.8 mmol) in DMF (150 ml) and cool the solution in an ice bath.[7]
-
In a separate beaker, dissolve N-Bromosuccinimide (NBS) (49.44g, 277.8 mmol) in DMF.[7]
-
Add the NBS solution dropwise to the cooled pyridine solution.[7]
-
After the addition is complete, allow the reaction to warm to 20°C and stir for 8-10 hours.[7]
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the product as a brown solid.[7]
-
Filter the solid, wash thoroughly with water, and then with acetonitrile. Dry under vacuum to yield 2-amino-5-bromo-4-methylpyridine.[6]
Step A2: Synthesis of 5-Bromo-2-hydroxy-4-methylpyridine
Trustworthiness: This transformation is a well-established Sandmeyer-type reaction. The amino group is converted into a diazonium salt intermediate using sodium nitrite in a strong aqueous acid (like H₂SO₄ or HBr). This diazonium salt is typically unstable and is used immediately.[8] Gently heating the aqueous solution of the diazonium salt allows for its decomposition, with dinitrogen gas (N₂) acting as an excellent leaving group, replaced by a hydroxyl group from the water solvent. The product, 2-hydroxypyridine, exists in tautomeric equilibrium with its more stable 2-pyridone form.
Experimental Protocol:
-
Prepare a solution of 2-amino-5-bromo-4-methylpyridine (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 10-20% v/v).
-
Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in water.
-
Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is maintained below 5°C.
-
After the addition, stir for an additional 30 minutes at 0-5°C.
-
Slowly warm the reaction mixture to 50-60°C and maintain for 1-2 hours, or until nitrogen gas evolution ceases.
-
Cool the mixture to room temperature and neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 5-bromo-2-hydroxy-4-methylpyridine.
Step A3: Williamson Ether Synthesis
Authoritative Grounding: The Williamson ether synthesis is a cornerstone of organic chemistry, proceeding via an SN2 mechanism.[3][9] The reaction involves the backside attack of a nucleophile on an electrophilic carbon bearing a good leaving group.[10] In this case, the nucleophile is the alkoxide (or more accurately, the pyridinoxide) formed by deprotonating 5-bromo-2-hydroxy-4-methylpyridine with a suitable base (e.g., potassium carbonate, sodium hydride). This nucleophile then attacks the benzylic carbon of benzyl bromide, displacing the bromide ion to form the desired ether. The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the SN2 reaction.
Experimental Protocol:
-
To a stirred suspension of 5-bromo-2-hydroxy-4-methylpyridine (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile, add benzyl bromide (1.1 eq).
-
Heat the reaction mixture to reflux (approx. 82°C) and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure 2-(Benzyloxy)-5-bromo-4-methylpyridine.
Route B: Validation of the Nucleophilic Aromatic Substitution (SNAr) Pathway
This alternative route also involves three steps, starting with the same bromination, but then converting the amino group to a chloro group, which then serves as a leaving group for the final SNAr reaction.
Workflow for Route B
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
